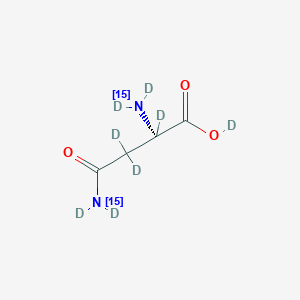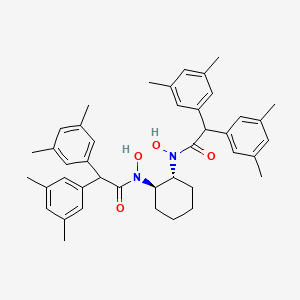
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two N-hydroxyacetamide groups, each further substituted with two 3,5-dimethylphenyl groups. The stereochemistry of the cyclohexane ring is specified as (1R,2R), indicating the spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and 3,5-dimethylphenyl acetamide. The key steps in the synthesis may involve:
Formation of the cyclohexane core: This can be achieved through cyclization reactions under controlled conditions.
Introduction of N-hydroxyacetamide groups: This step may involve acylation reactions using acetic anhydride or similar reagents.
Substitution with 3,5-dimethylphenyl groups: This can be done through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, which offers better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) can undergo various chemical reactions, including:
Oxidation: The N-hydroxyacetamide groups can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may have potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) exerts its effects is likely related to its ability to form hydrogen bonds and interact with specific molecular targets. The N-hydroxyacetamide groups can participate in hydrogen bonding, which may stabilize transition states or interact with active sites of enzymes. The aromatic rings may also engage in π-π interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis.
(1R,2R)-N,N’-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II): Used as a catalyst in asymmetric synthesis.
Eigenschaften
Molekularformel |
C42H50N2O4 |
|---|---|
Molekulargewicht |
646.9 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-[[2,2-bis(3,5-dimethylphenyl)acetyl]-hydroxyamino]cyclohexyl]-2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C42H50N2O4/c1-25-13-26(2)18-33(17-25)39(34-19-27(3)14-28(4)20-34)41(45)43(47)37-11-9-10-12-38(37)44(48)42(46)40(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-40,47-48H,9-12H2,1-8H3/t37-,38-/m1/s1 |
InChI-Schlüssel |
UXJIDQVUTGVBNI-XPSQVAKYSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N([C@@H]3CCCC[C@H]3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N(C3CCCCC3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


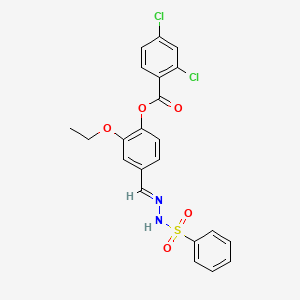
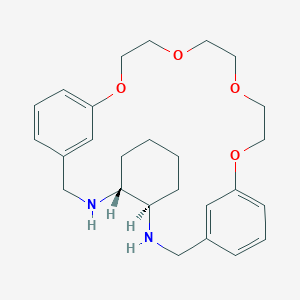

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
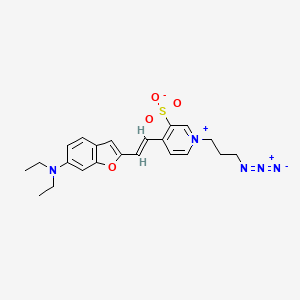
![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)
